

The Degradation Profile of Canagliflozin: A Technical Overview

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Compound of Interest

Compound Name: *Canagliflozin Impurity 12*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the degradation pathways of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor. Understanding the chemical stability of this active pharmaceutical ingredient (API) is critical for ensuring its quality, safety, and efficacy throughout its lifecycle, from development to post-market surveillance. This document summarizes key findings from forced degradation studies, details the experimental protocols used, and visualizes the degradation pathways and experimental workflows.

Summary of Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. Canagliflozin has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines, including acid and base hydrolysis, oxidation, and exposure to heat and light.

Canagliflozin has been found to be susceptible to degradation under oxidative and, in some studies, acidic and alkaline conditions.[1][2] It is generally considered stable under thermal and photolytic stress.[3][2] A significant degradation pathway involves the S-oxidation of the thiophene ring under oxidative conditions.[4] Interestingly, under acidic hydrolysis, the formation of pseudo-degradation products has been observed when co-solvents like acetonitrile and methanol are used in the sample preparation.[5]

Quantitative Data from Forced Degradation Studies

The following tables summarize the quantitative data from various forced degradation studies on Canagliflozin, providing a comparative overview of its stability under different stress conditions.

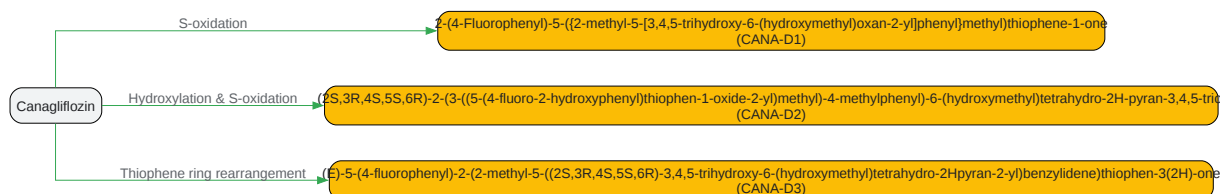
Stress Condition	Reagent/Parameters	Duration	Temperature	Degradation (%)	Reference
Acid Hydrolysis	0.1 N HCl	18 hours	60°C	Drastic decrease in peak area	[6]
Acid Hydrolysis	2N HCl	30 minutes	60°C (Reflux)	7.61%	[1]
Alkaline Hydrolysis	2N NaOH	30 minutes	60°C (Reflux)	6.61%	[1]
Oxidative Degradation	15% H ₂ O ₂	72 hours	Room Temperature	9.42%	[6]
Oxidative Degradation	20% H ₂ O ₂	30 minutes	60°C (Reflux)	< 6%	[1]
Oxidative Degradation	3% H ₂ O ₂	Not Specified	High Temperature (Reflux)	Not Specified	[2]
Thermal Degradation	Oven	Not Specified	105°C	< 6%	[1]
Photolytic Degradation	UV light (254 nm)	48 hours	Not Specified	< 6%	[3][1]

Key Degradation Pathways

The degradation of Canagliflozin primarily proceeds through oxidation of the thiophene sulfur atom. Under acidic conditions, reactions with co-solvents have also been identified as a source of degradation products.

Oxidative Degradation Pathway

The primary oxidative degradation pathway of Canagliflozin involves the oxidation of the sulfur atom in the thiophene ring, leading to the formation of a thiophene-1-one derivative.[6][4] Further oxidation can also occur.

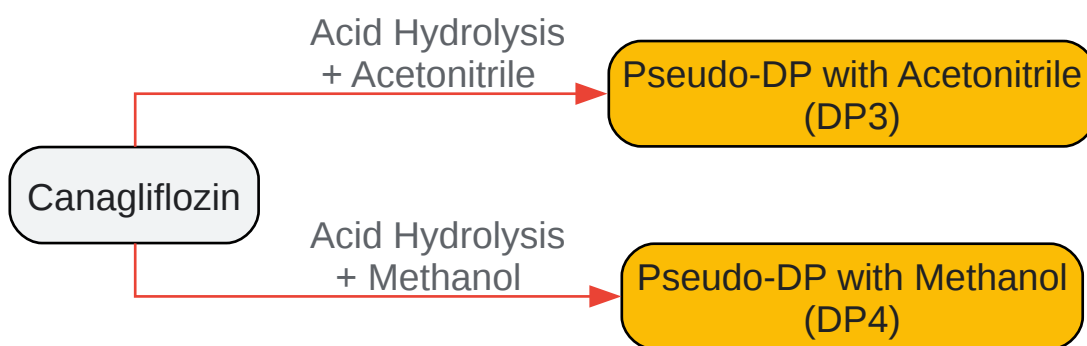


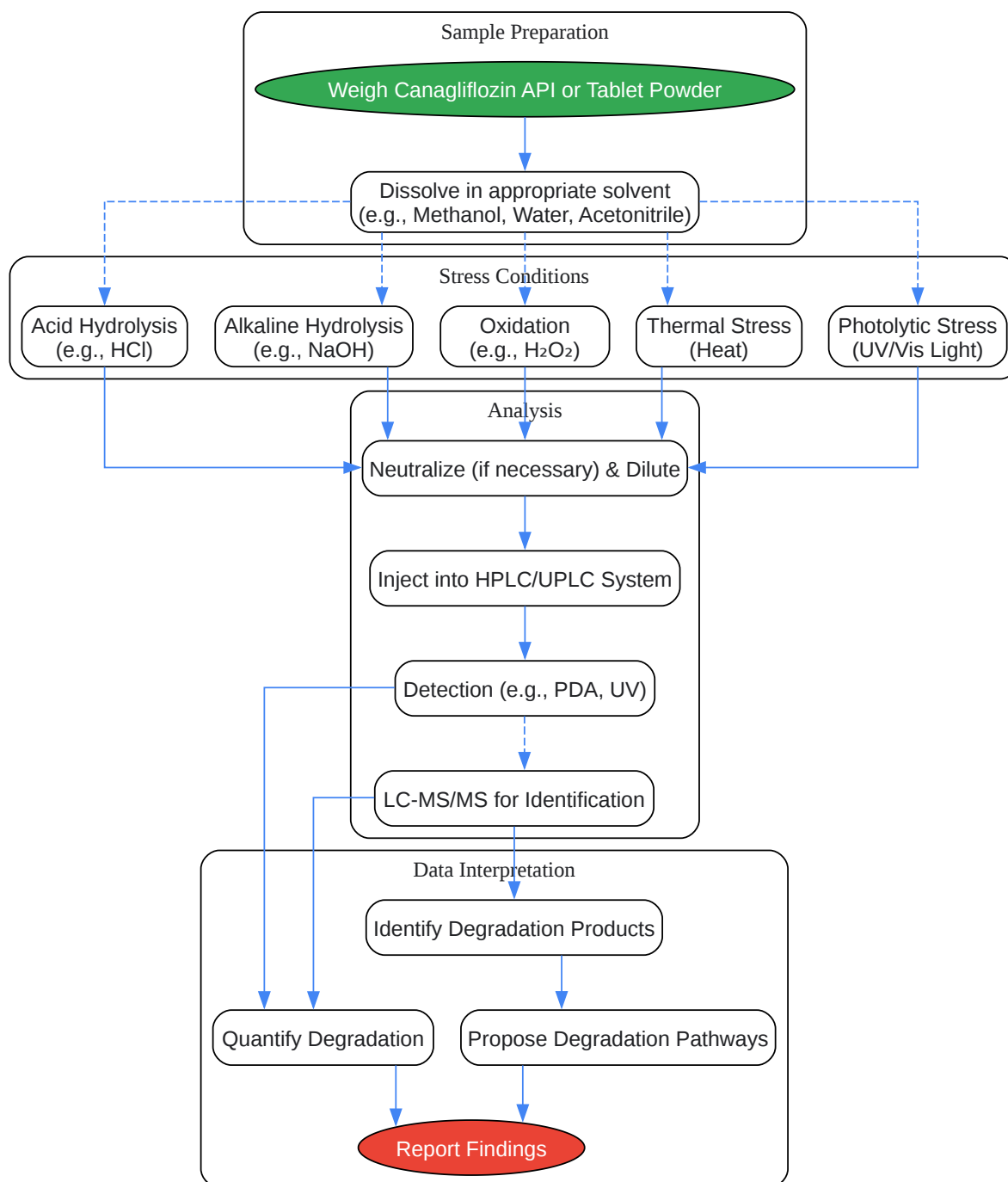
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Caption: Oxidative degradation pathways of Canagliflozin.

Acid-Catalyzed Pseudo-Degradation Pathway

Under acidic conditions, in the presence of solvents like acetonitrile or methanol, Canagliflozin can form pseudo-degradation products.[5]





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